molecular formula C8H9NO2S B13213080 3-Amino-5-cyclopropylthiophene-2-carboxylic acid

3-Amino-5-cyclopropylthiophene-2-carboxylic acid

Cat. No.: B13213080
M. Wt: 183.23 g/mol
InChI Key: PBDXEENNPWRVBD-UHFFFAOYSA-N
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Description

3-Amino-5-cyclopropylthiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group at the 3-position, a cyclopropyl group at the 5-position, and a carboxylic acid group at the 2-position. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-cyclopropylthiophene-2-carboxylic acid can be achieved through various synthetic routes. Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-cyclopropylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-Amino-5-cyclopropylthiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-cyclopropylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group and carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-cyclopropylthiophene-2-carboxylic acid is unique due to the presence of both an amino group and a cyclopropyl group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

3-amino-5-cyclopropylthiophene-2-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c9-5-3-6(4-1-2-4)12-7(5)8(10)11/h3-4H,1-2,9H2,(H,10,11)

InChI Key

PBDXEENNPWRVBD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(S2)C(=O)O)N

Origin of Product

United States

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